Cas no 1806978-46-0 (2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde)

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde
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- インチ: 1S/C7H3ClF3NO/c8-6-4(7(10)11)5(9)3(2-13)1-12-6/h1-2,7H
- InChIKey: PDEUGQKLMSYXIO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=C(C(C=O)=CN=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029054441-250mg |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |
1806978-46-0 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029054441-500mg |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |
1806978-46-0 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029054441-1g |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |
1806978-46-0 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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9. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehydeに関する追加情報
Recent Advances in the Study of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde (CAS: 1806978-46-0)
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde (CAS: 1806978-46-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.
The synthesis of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Fluorine Chemistry demonstrated a novel catalytic approach using palladium-based catalysts, achieving a yield of over 85% with high regioselectivity. The presence of both chloro and difluoromethyl groups at adjacent positions on the pyridine ring presents unique challenges in synthesis, which recent methodologies have addressed through innovative reaction conditions and catalysts.
In terms of biological activity, this compound has shown promise as a precursor for the development of fungicides and herbicides. Research conducted by Bayer AG in 2022 highlighted its role in the synthesis of next-generation agrochemicals with improved environmental profiles. The difluoromethyl group, in particular, enhances the bioavailability and metabolic stability of derived compounds, making them more effective at lower application rates. Additionally, its fluorinated structure contributes to increased lipophilicity, which is advantageous for membrane penetration in target organisms.
Pharmaceutical applications of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde are also under investigation. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported its use as a building block for kinase inhibitors, specifically targeting cancer-related pathways. The aldehyde functionality allows for versatile derivatization, enabling the introduction of various pharmacophores to enhance binding affinity and selectivity. Preliminary in vitro assays have demonstrated moderate activity against certain cancer cell lines, warranting further optimization and preclinical evaluation.
From an industrial perspective, the scalability of producing 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde remains a focus. Recent patents filed by Syngenta and BASF describe continuous-flow synthesis methods that reduce waste and improve efficiency. These advancements are critical for meeting the growing demand for fluorinated compounds in agriculture and medicine, where regulatory pressures necessitate greener production processes.
In conclusion, 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde (CAS: 1806978-46-0) represents a versatile and valuable intermediate in both agrochemical and pharmaceutical research. Ongoing studies continue to uncover new applications and refine synthetic approaches, positioning this compound as a key player in the development of next-generation bioactive molecules. Future research directions may include exploring its potential in antiviral or anti-inflammatory drug candidates, as well as further optimizing its synthetic routes for industrial-scale production.
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